molecular formula C14H16N2O2 B11046903 2-Amino-3-[(2-methylpropyl)amino]naphthalene-1,4-dione

2-Amino-3-[(2-methylpropyl)amino]naphthalene-1,4-dione

Cat. No.: B11046903
M. Wt: 244.29 g/mol
InChI Key: UAKHNMSWEQLJCW-UHFFFAOYSA-N
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Description

2-Amino-3-[(2-methylpropyl)amino]naphthalene-1,4-dione is a synthetic organic compound belonging to the class of naphthoquinones Naphthoquinones are known for their diverse biological activities and are often used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-3-[(2-methylpropyl)amino]naphthalene-1,4-dione typically involves the following steps:

    Starting Materials: The synthesis begins with naphthalene-1,4-dione as the core structure.

    Alkylation: The 3-position is then alkylated with 2-methylpropylamine under controlled conditions to introduce the desired substituent.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Batch Reactors: Using batch reactors for precise control over reaction conditions.

    Catalysts: Employing catalysts to enhance reaction rates and yields.

    Purification: Utilizing techniques such as recrystallization and chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino groups, leading to the formation of imines or other oxidized derivatives.

    Reduction: Reduction reactions can convert the quinone moiety to hydroquinone, altering its chemical properties.

    Substitution: The amino groups can participate in substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions include various substituted naphthoquinones and hydroquinones, depending on the specific reagents and conditions used.

Scientific Research Applications

Chemistry

In chemistry, 2-Amino-3-[(2-methylpropyl)amino]naphthalene-1,4-dione is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

Biologically, this compound has been studied for its potential antimicrobial and anticancer properties. Its ability to interact with biological macromolecules makes it a candidate for drug development.

Medicine

In medicine, derivatives of naphthoquinones are known for their therapeutic properties. This compound could be explored for its potential use in treating various diseases, including infections and cancers.

Industry

Industrially, naphthoquinones are used in the production of dyes and pigments. This compound could be utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Amino-3-[(2-methylpropyl)amino]naphthalene-1,4-dione involves its interaction with cellular components. The quinone moiety can undergo redox cycling, generating reactive oxygen species (ROS) that can damage cellular structures. Additionally, the amino groups can form hydrogen bonds with biological targets, affecting their function.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-3-chloronaphthalene-1,4-dione: Similar structure but with a chlorine substituent.

    2-Amino-3-methylnaphthalene-1,4-dione: Similar structure with a methyl group instead of the 2-methylpropyl group.

Uniqueness

2-Amino-3-[(2-methylpropyl)amino]naphthalene-1,4-dione is unique due to the presence of the 2-methylpropyl group, which can influence its chemical reactivity and biological activity. This structural variation can lead to different interactions with biological targets and potentially novel therapeutic applications.

Properties

Molecular Formula

C14H16N2O2

Molecular Weight

244.29 g/mol

IUPAC Name

2-amino-3-(2-methylpropylamino)naphthalene-1,4-dione

InChI

InChI=1S/C14H16N2O2/c1-8(2)7-16-12-11(15)13(17)9-5-3-4-6-10(9)14(12)18/h3-6,8,16H,7,15H2,1-2H3

InChI Key

UAKHNMSWEQLJCW-UHFFFAOYSA-N

Canonical SMILES

CC(C)CNC1=C(C(=O)C2=CC=CC=C2C1=O)N

Origin of Product

United States

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